2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
Overview
Description
2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a complex organic compound with a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate typically involves the reaction of quinoxaline derivatives with ethoxycarbonylating agents under controlled conditions. One common method includes the use of ethyl chloroformate as the ethoxycarbonylating agent in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various ester derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
- 3-Ethoxycarbonyl isoquinolinium salts
Comparison: 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is unique due to its specific quinoxaline core structure and the presence of both ethoxycarbonyl and methyl groups. This combination imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs .
Biological Activity
2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate (CAS Number: 13297-18-2) is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including an ethoxycarbonyl group, which may influence its pharmacological properties.
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- Melting Point : 137°C
- CAS Number : 13297-18-2
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in various studies, demonstrating promising results against certain pathogens.
Antimycobacterial Activity
A notable study assessed the activity of quinoxaline derivatives against Mycobacterium tuberculosis and Mycobacterium smegmatis. The compound 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide was identified as a lead compound with significant antimycobacterial activity. It exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, suggesting that modifications to the quinoxaline structure can enhance its biological efficacy against resistant strains of bacteria .
The mechanism of action for quinoxaline derivatives typically involves DNA damage in bacterial cells, leading to cell death. Genetic studies have identified specific mutations in M. smegmatis that confer resistance to these compounds, indicating a targeted action mechanism that could be exploited in drug design .
Comparative Analysis of Quinoxaline Derivatives
The following table summarizes key characteristics and biological activities of various quinoxaline derivatives compared to this compound:
Compound Name | Structure Characteristics | Antimycobacterial Activity (MIC μg/mL) | Unique Features |
---|---|---|---|
This compound | Ethoxycarbonyl group | TBD | Potential for high activity |
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Piperazine substituent | 1.25 | High potency against M. tuberculosis |
Quinoxaline | Basic structure without substituents | High MIC values | Less complex; serves as a parent structure |
Case Studies and Research Findings
Several studies have highlighted the potential applications of quinoxaline derivatives in treating infectious diseases:
- Antitubercular Applications : Research has shown that specific substitutions on the quinoxaline ring can significantly enhance activity against M. tuberculosis. For instance, the introduction of an ethoxycarbonyl group at position 2 has been linked to improved efficacy compared to other derivatives lacking this modification .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have indicated that some derivatives can inhibit cell growth effectively through mechanisms such as cell cycle arrest at the S phase . This highlights their potential utility in cancer therapy as well.
- Pharmacological Profiling : Comprehensive pharmacological profiling is ongoing to assess the safety and efficacy of these compounds in vivo. Initial findings suggest low toxicity levels in animal models, making them suitable candidates for further development .
Properties
IUPAC Name |
ethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)11-8(2)13(16)9-6-4-5-7-10(9)14(11)17/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGXWZSYCXQDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328048 | |
Record name | 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13297-18-2 | |
Record name | 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13297-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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